molecular formula C11H24ClNO B2921686 N-(3-Methoxypropyl)cycloheptanamine;hydrochloride CAS No. 2305252-69-9

N-(3-Methoxypropyl)cycloheptanamine;hydrochloride

Cat. No.: B2921686
CAS No.: 2305252-69-9
M. Wt: 221.77
InChI Key: RXPJVSKQVVSEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxypropyl)cycloheptanamine hydrochloride is a chemical compound with the molecular weight of 221.77 . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for N-(3-Methoxypropyl)cycloheptanamine hydrochloride is 1S/C11H23NO.ClH/c1-13-10-6-9-12-11-7-4-2-3-5-8-11;/h11-12H,2-10H2,1H3;1H . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

N-(3-Methoxypropyl)cycloheptanamine hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Analytical Characterization and Biological Matrices

  • Analytical Profiles of Arylcyclohexylamines : A study provided analytical characterization of three psychoactive arylcyclohexylamines, focusing on their determination in biological matrices like blood, urine, and vitreous humor using liquid chromatography and mass spectrometry techniques. This research is crucial for forensic and toxicological analysis, highlighting the capability to detect and quantify such compounds in biological samples (De Paoli et al., 2013).

Supramolecular Chemistry and Hydrogels

  • Supramolecular Hydrogels : Research into N-(Fluorenyl-9-Methoxycarbonyl) dipeptides demonstrated the formation of supramolecular hydrogels through hydrogen bonding and hydrophobic interactions. These hydrogels respond to ligand-receptor interactions, as well as to thermal or pH changes, showing potential for biomedical applications such as drug delivery systems (Zhang et al., 2003).

Metabolism and Toxicological Detection

  • Metabolic Fate and Detectability : A study on new psychoactive substances, including 3-Methoxyphencyclidine (3-MeO-PCP), elucidated their metabolic fate using rat urine and human liver preparations. The research explored their detectability in urine, important for understanding the pharmacokinetics and potential toxicological impacts of these substances (Michely et al., 2017).

Pharmacological Effects and Receptor Binding

  • NMDA Receptor and Serotonin Transporter Affinities : Research on the pharmacological profiles of ketamine and phencyclidine analogues, including methoxetamine, revealed their high affinity for the glutamate NMDA receptor. This study highlights the relevance of NMDA receptor antagonism in the psychotomimetic effects of these compounds, with implications for understanding their potential therapeutic or adverse effects (Roth et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

N-(3-methoxypropyl)cycloheptanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO.ClH/c1-13-10-6-9-12-11-7-4-2-3-5-8-11;/h11-12H,2-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPJVSKQVVSEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1CCCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.